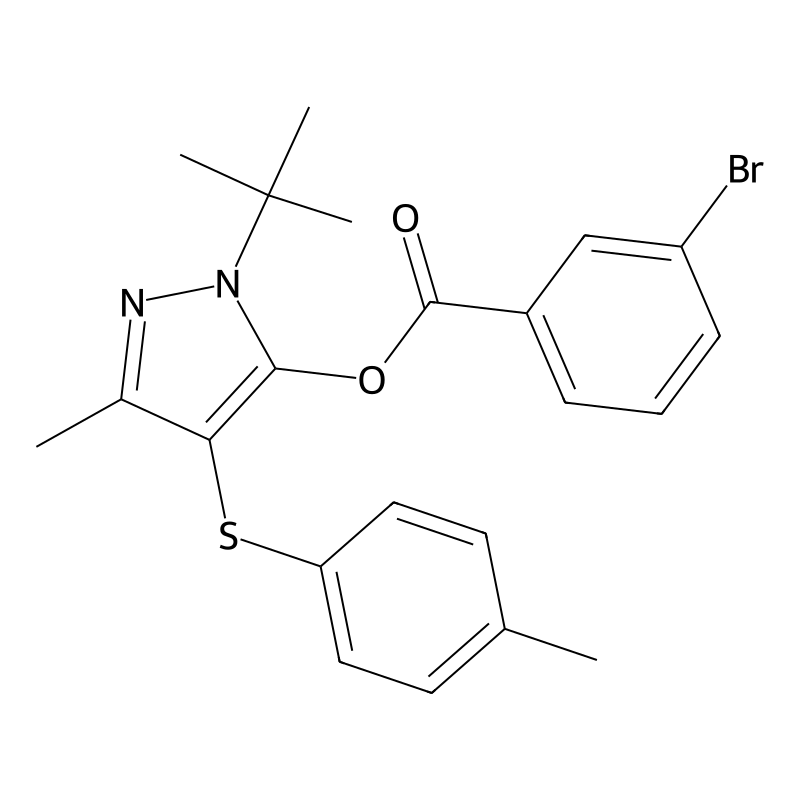

[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Pyrazole ring: This five-membered heterocyclic ring is found in a variety of pharmacologically active compounds, including some analgesics, anti-inflammatory agents, and anticonvulsants.

- Sulfanyl group (S-C bond): This functional group can participate in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.

- Bromine atom: The presence of a halogen atom like bromine can influence the lipophilicity and metabolic stability of a molecule, which are important factors for drug development.

The compound [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate is a complex organic molecule characterized by its unique structural features, including a pyrazole ring, a tert-butyl group, and a bromobenzoate moiety. Its molecular formula is with a molecular weight of approximately 396.35 g/mol. The presence of the sulfanyl group and the bromobenzoate enhances its potential reactivity and biological activity, making it an interesting subject for chemical and pharmacological studies.

- Nucleophilic Substitution: The bromine atom in the bromobenzoate can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Electrophilic Aromatic Substitution: The aromatic rings present in the structure can participate in electrophilic aromatic substitution reactions, which can modify the phenyl groups.

- Redox Reactions: The sulfanyl group may engage in redox reactions, influencing the compound's stability and reactivity under different conditions.

Preliminary studies suggest that compounds similar to [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Certain pyrazole derivatives are known to possess anti-inflammatory properties, which could be relevant for therapeutic applications.

Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate typically involves several key steps:

- Formation of Pyrazole Ring: The initial step may involve the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole structure.

- Introduction of Sulfanyl Group: A sulfanylation reaction can be performed using thiols or disulfides to introduce the sulfanyl group at the desired position on the pyrazole ring.

- Bromination: The introduction of the bromine atom can be achieved through bromination reactions using brominating agents on the benzoate moiety.

- Esterification: Finally, esterification techniques are employed to form the bromobenzoate from benzoic acid derivatives.

Each step requires careful optimization of reaction conditions to ensure high yield and purity of the final product.

The uniqueness of [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate lies in its combination of a pyrazole core with both sulfanyl and bromobenzoate functionalities, which may confer distinct chemical reactivity and biological activity compared to these similar compounds. Further research could elucidate its specific advantages in various applications.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas include:

- Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.

- Metabolic Studies: Understanding how this compound is metabolized in biological systems will help assess its safety and efficacy as a drug candidate.

- Synergistic Effects: Evaluating interactions with other pharmacologically active compounds may reveal synergistic effects that enhance therapeutic outcomes.